4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
CAS No.:
Cat. No.: VC16269943
Molecular Formula: C17H19NO6S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO6S |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C17H19NO6S/c1-3-24-12-7-6-11(9-13(12)23-2)10-14-16(21)18(17(22)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10- |
| Standard InChI Key | XWHNQRSTHGZXOD-UVTDQMKNSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Introduction
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound featuring a thiazolidinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the 4-ethoxy-3-methoxybenzylidene moiety and the thiazolidinone ring system suggests significant biological activity, which is a common trait among compounds with similar structures.
Synthesis
The synthesis of 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process. The reaction often starts with the formation of the thiazolidinone ring, followed by condensation with the benzylidene moiety. Acid catalysts are commonly used for condensation reactions, while bases are employed for deprotonation steps. The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Chemical Transformations
This compound can undergo various chemical transformations, including hydrolysis, oxidation, and substitution reactions. These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the desired transformations effectively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume